![molecular formula C7H5Br2F B1337761 2-Bromo-4-fluorobenzyl bromide CAS No. 61150-57-0](/img/structure/B1337761.png)
2-Bromo-4-fluorobenzyl bromide
Overview
Description
2-Bromo-4-fluorobenzyl bromide is a chemical compound with the empirical formula C7H5Br2F . It is a substituted benzyl bromide . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
4-Bromo-2-fluorobenzyl bromide may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . The reaction conditions for a similar compound, 2-Bromo-4-fluorobenzoic acid, involve carbon tetrabromide and oxygen in acetonitrile at 20°C for 60 hours under irradiation .Molecular Structure Analysis
The molecular weight of 2-Bromo-4-fluorobenzyl bromide is 267.92 . The SMILES string representation of its structure isBrC1=C(CBr)C=CC(F)=C1
. Chemical Reactions Analysis
4-Bromo-2-fluorobenzyl bromide may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . It can also act as an alkylating agent during the synthesis of 8-alkylated imidazolo[1,2-a]pyrimid-5-ones .Physical And Chemical Properties Analysis
4-Bromo-2-fluorobenzyl bromide is a substituted benzyl bromide with a density of 1.9094g/ml at 25°C .Scientific Research Applications
Organic Synthesis
2-Bromo-4-fluorobenzyl bromide is a substituted benzyl bromide used in organic synthesis . It’s a versatile reagent that can participate in various reactions to form new bonds and create complex molecules .
Pharmaceutical Research
This compound may be used in the synthesis of pharmaceuticals. For instance, it has been used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . This molecule could potentially be a part of a larger pharmaceutical compound, contributing to the development of new drugs .
Safety and Hazards
2-Bromo-4-fluorobenzyl bromide is considered hazardous. It is classified as Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Irrit. 2, and Skin Corr. 1B . It is combustible and causes severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
2-Bromo-4-fluorobenzyl bromide is a type of organic compound . It is primarily used as a reagent in organic synthesis . Its primary targets are other organic compounds, where it acts as an alkylating agent .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the 2-Bromo-4-fluorobenzyl bromide to another molecule . This can result in the formation of a new carbon-carbon bond, which can lead to significant changes in the target molecule’s structure and properties .
Biochemical Pathways
2-Bromo-4-fluorobenzyl bromide is often used in the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . The reaction involves the use of a palladium catalyst and an organoboron reagent . The 2-Bromo-4-fluorobenzyl bromide acts as the organoboron reagent in this reaction .
Pharmacokinetics
Its physical properties such as its density (19094g/ml at 25°C ) and boiling point (126 °C ) can impact its behavior in a chemical reaction.
Result of Action
The alkylation process involving 2-Bromo-4-fluorobenzyl bromide can lead to the formation of new organic compounds . For example, it can be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione .
Action Environment
The action of 2-Bromo-4-fluorobenzyl bromide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a specific temperature and pH conditions . Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability . It’s also important to note that this compound is sensitive to moisture and should be handled under dry conditions .
properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLUIZXBWYUFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443823 | |
Record name | 2-Bromo-4-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61150-57-0 | |
Record name | 2-Bromo-1-(bromomethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61150-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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